N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridine ring, and a naphthalene moiety, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, bases, acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)-4-pyridin-4-ylpyrazole-3-carboxamide
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyrrole]
Uniqueness
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a pyrazole ring, a pyridine ring, and a naphthalene moiety. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-26-19(14-21(25-26)17-9-11-23-12-10-17)15-24-22(27)13-18-7-4-6-16-5-2-3-8-20(16)18/h2-12,14H,13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCDTMFLMSALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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